N'-(4-Aminobenzyl)-N,N-dimethylmethanesulfonimidamide dihydrochloride
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Overview
Description
N’-(4-Aminobenzyl)-N,N-dimethylmethanesulfonimidamide dihydrochloride is a chemical compound with a complex structure that includes an aminobenzyl group, dimethylmethanesulfonimidamide, and two hydrochloride ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Aminobenzyl)-N,N-dimethylmethanesulfonimidamide dihydrochloride typically involves multiple steps. One common method includes the reaction of 4-aminobenzylamine with dimethylmethanesulfonimidamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and may require catalysts to enhance the reaction rate. The final product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes precise control of temperature, pressure, and reaction time to optimize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Aminobenzyl)-N,N-dimethylmethanesulfonimidamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in anhydrous solvents.
Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N’-(4-Aminobenzyl)-N,N-dimethylmethanesulfonimidamide dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N’-(4-Aminobenzyl)-N,N-dimethylmethanesulfonimidamide dihydrochloride involves its interaction with specific molecular targets. The aminobenzyl group can interact with biological molecules, potentially inhibiting or modifying their function. The compound may also affect cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Aminobenzyl)-1-methylpiperidin-4-amine dihydrochloride
- 4-Aminobenzyl alcohol
- 3-Nitro-4-aminobenzoic acid
Uniqueness
N’-(4-Aminobenzyl)-N,N-dimethylmethanesulfonimidamide dihydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-[[(dimethylamino-methyl-oxo-λ6-sulfanylidene)amino]methyl]aniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS.2ClH/c1-13(2)15(3,14)12-8-9-4-6-10(11)7-5-9;;/h4-7H,8,11H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGOMJBZNSTSTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=NCC1=CC=C(C=C1)N)(=O)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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